![molecular formula C23H22F3NO3 B4013144 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4013144.png)
8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
Description
Synthesis Analysis
The synthesis of compounds related to 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one often involves one-pot, multi-component reactions that yield trifluoromethyl-containing heterocycles. For instance, Song et al. (2008) detailed a one-pot synthesis of 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives via a three-component reaction, showcasing the efficiency and versatility of such synthetic approaches (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and others. Research by Padilla-Martínez et al. (2011) on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained through unexpected cyclization reactions, provides valuable data on the molecular and supramolecular structures of these compounds, highlighting the importance of structural analysis in understanding their chemical behavior (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving chromen-4-one derivatives can yield a variety of interesting compounds. For example, the synthesis of 9-azolyl-3-(4-phenyl-4h-1,2,4-triazol-3-yl)-4h,8h-pyrano-[2,3-f]chromene-4,8-diones, as reported by Shokol et al. (2009), demonstrates the reactivity of chromone derivatives with 2-azolyl-acetonitriles, leading to products with azaheterocyclic substituents (Shokol et al., 2009).
Physical Properties Analysis
The physical properties of 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one and related compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. Research on the crystal structure and physico-chemical properties of chromen-2-one derivatives by Elenkova et al. (2014) sheds light on how these compounds interact with various solvents and their sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and usefulness of chromen-4-one derivatives. For instance, the work of Korotaev et al. (2013) on the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes offers insights into the synthesis of functionalized dibenzo[b,d]pyrans, highlighting the compound's versatility and potential as a precursor for further chemical transformations (Korotaev et al., 2013).
properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO3/c24-23(25,26)22-19(15-8-4-3-5-9-15)20(29)16-10-11-18(28)17(21(16)30-22)14-27-12-6-1-2-7-13-27/h3-5,8-11,28H,1-2,6-7,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPVRWPLBGRZPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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